molecular formula C16H29ClN2O4 B14885225 Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate Hydrochloride (Oseltamivir Impurity pound(c)

Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate Hydrochloride (Oseltamivir Impurity pound(c)

Cat. No.: B14885225
M. Wt: 348.9 g/mol
InChI Key: GVMCPBDXWKZCOO-ONAKXNSWSA-N
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Description

Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and amino groups. The pentan-3-yloxy group is then added through an etherification reaction. Finally, the compound is converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
  • Ethyl (3S,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Uniqueness

Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of multiple functional groups also allows for a wide range of chemical modifications and interactions .

Properties

Molecular Formula

C16H29ClN2O4

Molecular Weight

348.9 g/mol

IUPAC Name

ethyl (3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1

InChI Key

GVMCPBDXWKZCOO-ONAKXNSWSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)OCC.Cl

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC.Cl

Origin of Product

United States

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